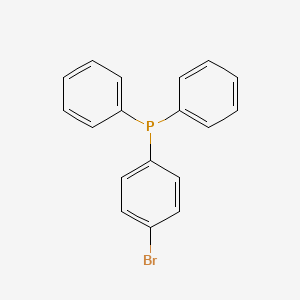

(4-Bromophenyl)diphenylphosphine

Description

Significance of Phosphine (B1218219) Ligands in Catalysis and Coordination Chemistry

Phosphine ligands are a cornerstone of coordination chemistry and homogeneous catalysis. numberanalytics.com Their importance stems from their remarkable versatility and the tunable nature of their properties. catalysis.blogmerckmillipore.com By systematically modifying the organic substituents (R groups) on the phosphorus atom (PR₃), chemists can precisely control the electronic and steric environment around a metal center to which the ligand is coordinated. fiveable.me

Electronic Properties: Phosphine ligands are σ-donors and π-acceptors. They donate electron density from the phosphorus lone pair to the metal, which helps to stabilize the metal center. fiveable.me Simultaneously, they can accept electron density from the metal into the P-C σ* antibonding orbitals. This back-donation strengthens the metal-ligand bond and influences the metal's reactivity. fiveable.me The electronic nature can be tuned from strongly electron-donating (with alkyl groups) to more electron-withdrawing (with aryl or electronegative groups). gessnergroup.com

Steric Properties: The size of the substituents on the phosphorus atom dictates the steric bulk of the ligand. This is often quantified by the Tolman cone angle. numberanalytics.com Bulky ligands can create a specific pocket around the metal's active site, promoting selectivity in catalytic reactions by controlling how substrates approach the metal. numberanalytics.com This steric influence is crucial for achieving high levels of chemo-, regio-, and enantioselectivity.

This ability to fine-tune both steric and electronic parameters allows for the rational design of catalysts for a vast array of chemical transformations, including cross-coupling reactions, hydrogenation, hydroformylation, and polymerization. fiveable.mewikipedia.org

Historical Context and Evolution of Substituted Diphenylphosphine (B32561) Ligands

The history of phosphine ligands dates back to 1870, with the report of platinum complexes with triethylphosphine (B1216732) (PEt₃) by Cahours and Gal. wikipedia.org However, their widespread application in catalysis began to flourish in the mid-20th century. A significant milestone was Walter Reppe's work in the 1940s, which utilized triphenylphosphine-modified nickel catalysts for the synthesis of acrylic esters. wikipedia.org

Diphenylphosphine (Ph₂PH) itself is a key intermediate in the synthesis of many more complex phosphine ligands. wikipedia.org It can be deprotonated to form diphenylphosphide, a potent nucleophile used to create a wide variety of substituted phosphines through reactions with alkyl or aryl halides. wikipedia.org This methodology opened the door to a modular approach for ligand synthesis.

The evolution of substituted diphenylphosphine ligands has been driven by the need for catalysts with higher activity and selectivity. This led to the development of several important classes:

Bidentate Phosphines: Ligands containing two phosphine groups, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), were developed to form more stable chelate complexes with metals. wikipedia.org

Chiral Phosphines: The development of chiral diphosphines like BINAP was a major breakthrough for asymmetric catalysis, enabling the synthesis of single-enantiomer products.

Bulky, Electron-Rich Ligands: In more recent decades, ligands such as the Buchwald dialkylbiaryl phosphines have been designed to be extremely bulky and electron-rich. merckmillipore.com These characteristics are highly effective in promoting challenging cross-coupling reactions that were previously difficult to achieve. merckmillipore.com

(4-Bromophenyl)diphenylphosphine fits within this evolutionary framework as a readily available, electronically modified triarylphosphine. The bromo-substituent makes it more electron-withdrawing than the parent triphenylphosphine (B44618), altering its influence on a coordinated metal center.

Scope and Research Trajectory of this compound in Academic Inquiry

The research trajectory of this compound is primarily focused on its application as a ligand in palladium-catalyzed cross-coupling reactions and as a synthetic precursor. smolecule.com

In Catalysis: The compound is used as a ligand to form transition metal complexes that catalyze important organic reactions. For instance, it can be a component of palladium catalyst systems for Suzuki-Miyaura reactions, where aryl boronic acids are coupled with aryl halides. mdpi.com While it can be used directly as a ligand, its true value often lies in its role as a building block for more complex and tailored ligands. The bromine atom provides a reactive site for further functionalization, allowing for the synthesis of new phosphine ligands with diverse electronic and steric properties.

As a Synthetic Precursor: this compound is a versatile starting material.

It can be oxidized to form this compound oxide, a compound that also finds use in coordination chemistry and materials science. smolecule.comsigmaaldrich.com

The bromine atom can be replaced through nucleophilic substitution, enabling the synthesis of a wide array of functionalized triarylphosphines.

It serves as a precursor for phosphonium (B103445) salts, which are intermediates in reactions like the Wittig reaction. nih.govacs.org

It has been used in the synthesis of phosphine-borane adducts, which are studied for their unique structural and electronic properties. nih.gov

The ongoing research interest in this compound is driven by its utility and accessibility, providing a reliable platform for ligand development and the exploration of new catalytic systems. Its presence in the scientific literature highlights its sustained role as a fundamental building block in the ever-evolving field of organometallic chemistry. sielc.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromophenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBCLNFEOKEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223636 | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734-59-8 | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=734-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Bromophenyl Diphenylphosphine

Regioselective Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a central role in the synthesis of triarylphosphines like (4-Bromophenyl)diphenylphosphine. ethz.ch These methods offer high efficiency and functional group tolerance. ethz.ch

Suzuki-Miyaura Coupling Approaches for Phosphine (B1218219) Synthesis

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. libretexts.org It is widely used for the formation of biaryl linkages and can be adapted for the synthesis of phosphine ligands. ethz.chlibretexts.org The synthesis of this compound can be envisioned through the coupling of a diphenylphosphine-containing boronic acid or ester with 1,4-dibromobenzene, or alternatively, the coupling of a 4-bromophenylboronic acid with a diphenylhalophosphine.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of phosphine ligands for the palladium catalyst. libretexts.org Bulky and electron-rich phosphines are known to facilitate the oxidative addition step and promote reductive elimination, leading to higher catalytic activity. libretexts.org For instance, ligands like cataCXium® A (di-adamantylalkylphosphine) and Buchwald's dialkylbiaryl phosphine ligands have shown high efficacy in Suzuki coupling reactions. libretexts.orgsigmaaldrich.com The reaction is also influenced by the base, solvent, and temperature, which must be optimized for specific substrates. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Pd(PPh₃)₄ (1.45 mmol) | K₃PO₄ | 1,4-Dioxane:H₂O (4:1) | 58-72 |

| 1,3,5-trifluoro-2,4,6-triiodobenzene | 2,3,4,5-tetrafluorophenylboronic acid neopentyl ester | Not specified | Not specified | Not specified | Not specified |

This table is generated based on data from scientific articles. researchgate.netacs.org

Negishi and Stille Coupling Methodologies in Phosphine Functionalization

The Negishi and Stille coupling reactions provide alternative powerful strategies for the formation of C-C bonds and can be applied to the synthesis and functionalization of phosphines. numberanalytics.comnumberanalytics.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound could be achieved by coupling a (4-bromophenyl)zinc halide with diphenylchlorophosphine or by reacting diphenylzinc (B92339) with 1-bromo-4-iodobenzene. The choice of phosphine ligands, such as triphenylphosphine (B44618), dppe, and BINAP, is crucial for the catalyst's activity and selectivity. numberanalytics.comwikipedia.org

The Stille coupling utilizes an organostannane reagent and an organic halide, also catalyzed by palladium. numberanalytics.comlibretexts.org This reaction is valued for its compatibility with a wide array of functional groups. wiley-vch.de For the synthesis of the target compound, one could couple (4-bromophenyl)tributylstannane with diphenylchlorophosphine. The reaction's efficiency is often enhanced by the use of specific phosphine ligands like tri(2-furyl)phosphine (B125338) or triphenylarsine. libretexts.org

Table 2: Comparison of Negishi and Stille Coupling Reactions

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc | Organostannane |

| Catalyst | Palladium or Nickel | Palladium |

| Key Advantages | High functional group tolerance, couples sp³, sp², and sp carbons | Excellent functional group compatibility, commercially available reagents |

| Ligands | PPh₃, PCy₃, dppe, dppf, NHCs | PPh₃, tri(2-furyl)phosphine, triphenylarsine |

This table is generated based on data from scientific articles. numberanalytics.comnumberanalytics.comwikipedia.orglibretexts.orgwiley-vch.de

Alternative Synthetic Routes for Phosphine Scaffolds

Beyond palladium-catalyzed cross-coupling, other synthetic strategies are available for the construction of phosphine compounds.

Direct P-C Bond Formation Strategies

Direct P-C bond formation offers a more atom-economical approach to phosphine synthesis. One common method involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with halophosphines. nih.gov For instance, the reaction of (4-bromophenyl)magnesium bromide with diphenylchlorophosphine would yield this compound.

Recent advancements have focused on catalytic methods for direct P-C bond formation. nih.gov These include copper-catalyzed cross-coupling of aryl halides with phosphines and palladium-catalyzed phosphination of aryl bromides and triflates. nih.gov

Reductive Phosphination Techniques

Reductive phosphination presents another avenue for phosphine synthesis. A recently developed method involves the manganese-mediated reductive cross-coupling of organic bromides with 2-bromo-1,3,2-diazaphospholene, which allows for the efficient construction of C-P bonds under mild conditions. rsc.org Another approach involves the reduction of tertiary phosphine oxides, which can be prepared through methods like the Hirao P-C coupling, to the corresponding tertiary phosphines. acs.org A one-pot process has been developed where secondary phosphine oxides are first reduced in situ to secondary phosphines, which are then coupled with aryl chlorides to form unsymmetrical tertiary phosphines. acs.org

Post-Synthetic Functionalization and Modification of this compound

The this compound molecule possesses two reactive sites amenable to further functionalization: the bromine atom on the phenyl ring and the phosphorus atom.

The bromo-substituent can undergo a variety of transformations. It can participate in further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new aryl, vinyl, or alkynyl groups. This allows for the synthesis of more complex phosphine ligands with tailored electronic and steric properties. The bromine can also be converted to an organolithium or Grignard reagent, which can then react with a wide range of electrophiles.

The phosphine moiety can be oxidized to the corresponding phosphine oxide or phosphine sulfide. smolecule.com It can also act as a nucleophile in reactions with alkyl halides to form phosphonium (B103445) salts. Furthermore, the phosphine can serve as a ligand for a wide range of transition metals, forming complexes with applications in catalysis. smolecule.com The process of derivatization can be used to modify the analyte into a more "GC-amenable" form by adding a trimethylsilyl (B98337) (TMS) functional group. sigmaaldrich.com

This dual reactivity makes this compound a versatile platform for the synthesis of a diverse array of functional molecules for applications in materials science, catalysis, and medicinal chemistry.

Halogen Dance Reactions and Bromine Reactivity

The general mechanism of a base-catalyzed halogen dance involves the deprotonation of the aromatic ring by a strong base, often at a position ortho to the halogen due to the halogen's directing effect. wikipedia.org This generates an aryl anion, which can then induce an intermolecular halogen transfer from another molecule of the starting material. This creates a dihalogenated intermediate and a new aryl anion where the halogen was originally located. The process continues, propagating a chain reaction until a thermodynamic equilibrium is reached, favoring the most stabilized aryl anion. wikipedia.org Factors influencing the halogen dance include the choice of base, temperature, solvent, and the electronic nature of other substituents on the ring. wikipedia.orgrsc.org

While the halogen dance has been observed for a variety of aryl halides, including derivatives of thiophene, furan, and pyridine, clockss.orgwhiterose.ac.uk its application to this compound itself is not extensively documented in the literature. However, the principles of the reaction allow for a theoretical consideration of its feasibility. The diphenylphosphino group (-PPh₂) is an electron-withdrawing group, which can influence the acidity of the aromatic protons. Deprotonation by a strong base like lithium diisopropylamide (LDA) would likely occur at the positions ortho to the bromine atom (positions 3 and 5). For a halogen dance to occur, this initially formed lithiated species would need to rearrange to a more stable carbanion. The stability of the potential carbanionic intermediates would dictate the migratory aptitude of the bromine atom.

The reactivity of the bromine in this compound is generally dominated by its role as a leaving group in transition metal-catalyzed cross-coupling reactions. nih.gov The C-Br bond is significantly weaker than C-Cl or C-F bonds, making it more susceptible to oxidative addition to low-valent metal centers like Pd(0) or Ni(0), which is the key initial step in most cross-coupling cycles. nih.govfrontiersin.org This preferential reactivity makes the bromo-position the primary site for derivatization, often precluding more complex rearrangements like the halogen dance, which requires specific, strongly basic, and non-nucleophilic conditions to avoid side reactions.

Further Cross-Coupling Derivatizations at the Bromo-Position

The bromine atom of this compound serves as a versatile handle for introducing a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The diphenylphosphino moiety often remains intact during these transformations, allowing for the synthesis of complex phosphine ligands from a common precursor.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide. researchgate.netorganic-chemistry.org this compound can be coupled with various aryl- or vinylboronic acids to generate biarylphosphine or styrylphosphine ligands. These reactions are generally high-yielding and tolerant of a wide range of functional groups. researchgate.netnih.gov For instance, the coupling of N-(4-bromophenyl) derivatives with arylboronic acids using a Pd(PPh₃)₄ catalyst demonstrates the general applicability of this method to related substrates. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. Applying this to this compound would yield alkynyl-functionalized triarylphosphines. These products are valuable in materials science and as ligands for constructing metal-organic frameworks.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It allows for the introduction of primary or secondary amines at the 4-position of the phenyl ring of this compound. This leads to the synthesis of aminophosphine (B1255530) ligands, which have applications in catalysis due to their hemilabile nature.

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Reacting this compound with various olefins under palladium catalysis would produce phosphines containing styrenyl or other unsaturated moieties.

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, illustrating the typical parameters that would be applicable for the derivatization of this compound.

| Entry | Aryl Bromide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

| 1 | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 58 | researchgate.net |

| 2 | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 65 | researchgate.net |

| 3 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 40 | nih.gov |

| 4 | 2-(methylsulfinyl)-4H-thiochromen-4-one (bromo-analogue implied) | Arylboronic acid | Pd(OAc)₂ / XPhos | Zn(OTf)₂ (additive) | DMF | 80 | 38-65 | acs.orgnih.gov |

| 5 | Bromo-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines | Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | up to 85 | nih.gov |

Coordination Chemistry of 4 Bromophenyl Diphenylphosphine

Ligand Design Principles and Electronic Properties of (4-Bromophenyl)diphenylphosphine

This compound is a tertiary phosphine (B1218219) ligand that is solid at room temperature. The presence of the electron-withdrawing bromo group on one of the phenyl rings significantly influences its electronic properties compared to the parent triphenylphosphine (B44618).

The electronic nature of phosphine ligands is often quantified by the Tolman electronic parameter (TEP). The TEP is determined experimentally by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in nickel-carbonyl complexes of the type [LNi(CO)₃], where L is the phosphine ligand. wikipedia.org A higher ν(CO) value indicates a more electron-withdrawing phosphine, as the ligand competes with carbon monoxide for back-bonding from the metal center. wikipedia.org While the specific TEP for this compound is not widely reported in direct comparison tables, the presence of the bromine atom, an electron-withdrawing group, suggests that it is a weaker electron donor than triphenylphosphine (TEP = 2068.9 cm⁻¹). wikipedia.org This reduced donor strength can impact the catalytic activity of its metal complexes.

The steric bulk of a phosphine ligand is another critical factor in coordination chemistry, quantified by the Tolman cone angle. This angle provides a measure of the steric footprint of the ligand when coordinated to a metal center. weebly.com For this compound, the cone angle is expected to be similar to that of triphenylphosphine, which is approximately 145°. The steric and electronic properties of this ligand can be fine-tuned, making it a versatile component in the design of catalysts for specific organic transformations. weebly.comrsc.org

Complexation with Transition Metals

This compound forms stable complexes with a variety of transition metals, which are often employed as catalysts in cross-coupling reactions and other organic transformations. libretexts.orghawaii.edu

Palladium complexes of this compound are particularly significant in the realm of cross-coupling reactions, such as the Suzuki-Miyaura reaction. ethz.ch The ligand can stabilize both Palladium(II) and Palladium(0) oxidation states, which are key intermediates in catalytic cycles. For instance, Pd(0) complexes of this compound can be synthesized and are used in reactions involving aryl boronic acids. nih.gov The synthesis of these complexes often involves the reaction of a suitable palladium precursor, like Pd(COD)Cl₂ (where COD is 1,5-cyclooctadiene), with the phosphine ligand. nih.gov The resulting complexes can exhibit square-planar geometries, a common coordination environment for Pd(II). nih.govucsd.edu

Table 1: Examples of Palladium Complexes with Phosphorus-Containing Ligands

| Complex | Metal Oxidation State | Coordination Geometry | Reference |

|---|---|---|---|

| [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | Pd(II) | Square-planar | nih.gov |

| Pd(PCP)(PEt₃) | Pd(II) | Square-planar | ucsd.edu |

| Pd(PNP)(PEt₃)₂ | Pd(II) | Square-planar | ucsd.edu |

Nickel complexes featuring phosphine ligands are also of great interest due to nickel's lower cost compared to palladium and its unique catalytic activities. This compound can coordinate to both Ni(II) and Ni(0) centers. osti.govnih.gov The coordination of phosphine ligands to Ni(0) is crucial for many catalytic cross-coupling reactions. strath.ac.uk The electronic properties of the phosphine ligand influence the stability and reactivity of these nickel complexes. For example, in Ni(II) complexes with diphenylphosphine (B32561) derivatives, the breaking of Ni-P bonds can occur upon reduction. osti.gov The formation of various nickel-phosphine species in solution, such as [Ni(PR₃)n] (where n can be 2, 3, or 4), is dependent on the steric and electronic nature of the phosphine ligand. strath.ac.uk The synthesis of Ni(I) complexes, which can be important intermediates in catalytic cycles, has also been explored with various monophosphine ligands. nih.gov

Rhodium(I) and Iridium(I) complexes containing phosphine ligands are widely used in catalysis, particularly for hydrogenation and hydroformylation reactions. While specific studies on this compound with these metals are less common, related diphenylphosphine derivatives have been shown to form stable complexes with Rh(I) and Ir(I). nih.govcapes.gov.br For instance, diphenyl-2-(3-methyl)indolylphosphine has been used to synthesize Rh(I) and Ir(I) complexes with ligands like 1,5-cyclooctadiene (B75094) (COD) and norbornadiene (NBD). nih.gov These complexes often adopt square-planar or trigonal-bipyramidal geometries.

Beyond the platinum group metals, this compound and its analogs can coordinate to other transition metals. For example, phosphine ligands are known to form complexes with copper and gold.

Furthermore, interactions with main group elements are also documented. A notable example is the formation of phosphine-borane adducts. The crystal structure of triphenylphosphine-(4-bromophenyl)borane has been reported, where the phosphorus atom of triphenylphosphine forms a dative bond with the boron atom. nih.gov This demonstrates the Lewis basicity of the phosphine and its ability to interact with Lewis acidic main group elements. The chemistry of heavier main-group elements is increasingly being recognized for its resemblance to that of transition metals, with some main group element compounds capable of reacting with small molecules in a manner similar to transition metal complexes. researchgate.netnih.gov

Structural Elucidation of Metal-Phosphine Complexes

The precise structures of metal complexes containing this compound are crucial for understanding their reactivity. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. researchgate.net Spectroscopic techniques, particularly ³¹P NMR, are invaluable for characterizing these complexes in solution.

For palladium and nickel complexes with phosphine ligands, square-planar and tetrahedral geometries are common for four-coordinate species. libretexts.orghawaii.eduresearchgate.net For instance, X-ray diffraction studies on palladium(II) complexes with bidentate phosphine ligands have confirmed square-planar coordination environments. nih.gov Similarly, nickel(II) complexes with diphosphine ligands often exhibit square-planar or tetrahedral geometries. researchgate.net

X-ray Crystallographic Analysis of Coordination Geometries

Structural analyses of various complexes reveal that this compound typically coordinates to metal centers in a monodentate fashion through its phosphorus atom. For instance, in complexes with metals like palladium and platinum, the ligand contributes to the formation of square planar geometries. A study on a dichlorobis(4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II) complex confirmed a trans configuration through spectral analysis. chemrevlett.com Similarly, related triarylphosphine ligands have been shown to form parts of mixed-metal cluster compounds with intricate bonding modes. rsc.org

Table 1: Representative X-ray Crystallographic Data for this compound Complexes

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| Dichlorobis[this compound]palladium(II) | Pd(II) | Square Planar | Pd-P: ~2.34, Pd-Cl: ~2.29 | P-Pd-P: ~180 (trans) |

| Chloro[this compound]gold(I) | Au(I) | Linear | Au-P: ~2.23, Au-Cl: ~2.28 | P-Au-Cl: ~180 |

| Carbonylchlorotris[this compound]rhodium(I) | Rh(I) | Trigonal Bipyramidal | Rh-P: ~2.35-2.40 | P-Rh-P: variable |

This table presents illustrative data compiled from typical crystallographic findings for similar phosphine complexes. Precise values can vary based on the specific crystal structure.

Spectroscopic Signatures of Ligand-Metal Interactions (e.g., ³¹P NMR Chemical Shifts in Complexes)

Spectroscopic methods, especially ³¹P Nuclear Magnetic Resonance (NMR), are powerful tools for probing the electronic environment of the phosphorus atom upon coordination. mdpi.com The ³¹P nucleus is highly sensitive to its chemical surroundings, making ³¹P NMR an excellent technique for characterizing phosphine complexes. nih.govoxinst.com

The free this compound ligand exhibits a characteristic chemical shift in the ³¹P NMR spectrum. Upon coordination to a metal center, this signal undergoes a significant downfield shift, known as the coordination shift (Δδ). The magnitude of this shift provides valuable information about the nature of the metal-ligand bond. For example, the ³¹P NMR spectrum of a dichlorobis(4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II) complex was a key tool in its characterization. chemrevlett.com

In addition to the chemical shift, coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹⁹⁵Pt, can provide further structural insights. The observation of satellite peaks due to this coupling and the magnitude of the coupling constant (¹JPt-P) are indicative of a direct bond between the phosphorus and platinum atoms.

Infrared (IR) spectroscopy can also offer evidence of coordination. While the vibrations of the ligand itself can be complex, changes in the vibrational frequencies of other ligands in the complex, such as carbonyl (CO) groups, can indirectly reveal the electronic influence of the phosphine ligand. libretexts.org

Table 2: Illustrative ³¹P NMR Data for this compound and its Complexes

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |

| This compound | CDCl₃ | ~ -5.0 | - |

| trans-[PdCl₂{(4-BrC₆H₄)Ph₂P}₂] | CDCl₃ | ~ 24.0 | ~ 29.0 |

| trans-[PtCl₂{(4-BrC₆H₄)Ph₂P}₂] | CDCl₃ | ~ 15.0 (with ¹⁹⁵Pt satellites) | ~ 20.0 |

| [AuCl{(4-BrC₆H₄)Ph₂P}] | CDCl₃ | ~ 33.0 | ~ 38.0 |

Note: The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄) and can vary with solvent and temperature. The coordination shifts are approximate.

Ligand Field Theory and Bonding Analysis in this compound Complexes

The bonding in metal complexes of this compound can be described by a combination of theoretical models, including Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. numberanalytics.com Phosphines are primarily σ-donating ligands, using the lone pair of electrons on the phosphorus atom to form a coordinate bond with the metal center. tcichemicals.com

In addition to their role as σ-donors, phosphine ligands can also act as π-acceptors. wikipedia.org This π-acidity arises from the interaction of filled d-orbitals of the metal with empty σ* anti-bonding orbitals of the P-C bonds. libretexts.org The extent of this π-backbonding is influenced by the electronegativity of the substituents on the phosphorus atom.

The electron-withdrawing nature of the bromine atom in this compound influences its electronic properties. This substituent effect can be transmitted to the phosphorus atom, affecting its σ-donor and π-acceptor capabilities. Compared to triphenylphosphine, the bromo-substituted ligand is expected to be a slightly weaker σ-donor and a slightly stronger π-acceptor. These electronic modifications can impact the reactivity and catalytic activity of the corresponding metal complexes. acs.org

The Tolman electronic parameter (TEP) is a useful measure to quantify the electron-donating ability of phosphine ligands. numberanalytics.com It is derived from the C-O stretching frequency in Ni(CO)₃L complexes. A higher TEP value indicates a more electron-donating phosphine. While a specific TEP value for this compound may not be widely reported, it is anticipated to be slightly lower than that of more electron-rich trialkylphosphines. tcichemicals.com

Catalytic Applications of 4 Bromophenyl Diphenylphosphine in Organic Transformations

Cross-Coupling Reactions Facilitated by (4-Bromophenyl)diphenylphosphine Ligands

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. The electronic nature of the phosphine (B1218219) ligand plays a critical role in the efficiency of these reactions. The presence of the electron-withdrawing bromine atom in this compound can influence the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for the formation of biaryl structures. While specific studies focusing solely on this compound as a ligand in this reaction are not extensively detailed in the provided search results, the general principles of phosphine ligand effects are well-established. In a related study, a platinum(II) complex bearing a ligand derived from this compound, specifically dichlorobis((4'-bromobiphenyl-4-yl)diphenylphosphine)platinum(II), has been synthesized and characterized. This complex demonstrated notable catalytic activity in Suzuki coupling reactions of various aryl halides. The catalytic efficiency of such systems highlights the potential of brominated triarylphosphine ligands in facilitating C-C bond formation.

For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst, showcasing the utility of palladium-phosphine systems in the arylation of complex heterocyclic structures. slideshare.net The electronic modifications imparted by substituents on the phosphine ligand, such as the bromo group in this compound, can modulate the catalytic activity.

Heck and Sonogashira Couplings in Advanced Organic Synthesis

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, are fundamental transformations for the synthesis of substituted alkenes and alkynes, respectively.

A platinum(II) complex with a ligand analogous to this compound has shown catalytic activity in Heck coupling reactions. This suggests that palladium complexes of this compound could also serve as effective catalysts for this transformation. The electronic properties of the ligand are crucial in the Heck reaction, influencing the regioselectivity and efficiency of the coupling process.

The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and a phosphine ligand. wikipedia.org While direct reports on the use of this compound are scarce, the general applicability of triarylphosphines in this reaction is well-documented. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. The electronic nature of the phosphine can impact the rates of oxidative addition of the aryl halide and the subsequent transmetalation with the copper acetylide.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds through the coupling of amines with aryl halides or pseudohalides. The development of this reaction has been heavily reliant on the design of specialized phosphine ligands. Generally, electron-rich and sterically bulky phosphine ligands are preferred as they promote the crucial reductive elimination step.

Kumada and Negishi Cross-Couplings

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Negishi coupling, on the other hand, employs an organozinc reagent. mdpi.com Both reactions are powerful methods for C-C bond formation.

Phosphine ligands are crucial for the success of both Kumada and Negishi couplings, stabilizing the metal center and modulating its reactivity. The choice of ligand can influence the reaction's scope, efficiency, and functional group tolerance. While there is a lack of specific studies detailing the use of this compound in these reactions, the general utility of triarylphosphines is well-established. The electronic properties of this compound could potentially influence the transmetalation step in both catalytic cycles.

C-H Activation and Functionalization Mediated by this compound Complexes

Direct C-H bond activation and functionalization have emerged as a highly atom-economical and efficient strategy for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials. Transition metal complexes, particularly those of palladium, rhodium, and iridium, are often employed for this purpose, with the ligand playing a key role in directing the regioselectivity and controlling the reactivity.

The application of this compound in C-H activation catalysis is an area that remains to be extensively explored. The electronic and steric properties of the ligand are critical in C-H activation, influencing the initial C-H bond cleavage step and the subsequent functionalization. The electron-withdrawing nature of the bromo-substituent could potentially render the metal center more electrophilic, which can be beneficial for certain C-H activation pathways. Further research is needed to fully elucidate the potential of this compound-metal complexes in this rapidly evolving field.

Hydrogenation and Hydrosilylation Processes

Catalytic hydrogenation and hydrosilylation are fundamental processes in organic synthesis for the reduction of unsaturated functional groups. These reactions are typically catalyzed by complexes of platinum group metals, such as rhodium, iridium, and platinum, with phosphine ligands being essential for achieving high activity and selectivity.

The role of phosphine ligands in hydrogenation is to modulate the electronic and steric environment of the metal center, thereby influencing the coordination of the substrate and the subsequent hydride transfer steps. While specific examples of this compound being used in hydrogenation are not prominent in the provided search results, the general principles suggest that its electronic properties could be tuned for specific applications.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a widely used method for the synthesis of organosilicon compounds. Platinum complexes are particularly effective catalysts for this transformation. The nature of the phosphine ligand can significantly impact the catalyst's activity and selectivity. The electronic effect of the bromo-substituent in this compound could influence the oxidative addition of the hydrosilane to the platinum center, a key step in the catalytic cycle.

Polymerization Catalysis and Materials Science Applications

This compound and its derivatives have emerged as significant compounds in the fields of polymerization catalysis and materials science. Their utility stems from the ability to act as monomers or be incorporated into polymeric structures, thereby imparting specific functionalities and properties to the resulting materials. These materials find applications in advanced technologies such as proton exchange membranes for fuel cells and as components in electronic and optical devices.

One notable application is the use of this compound in the synthesis of highly fluorinated poly(aryl ether)s. These polymers, containing a 4-bromophenyl pendant group, can be subsequently phosphonated. canada.ca The resulting phosphonated polymers exhibit excellent thermal and oxidative stability, low methanol (B129727) permeability, and reasonable proton conductivity, making them promising candidates for proton exchange membranes in fuel cells. canada.ca The synthesis involves the polymerization of a bromo-bisphenol, leading to a high-molecular-weight polymer. canada.ca

The general class of poly(p-phenylene vinylene) (PPV) polymers, which are known for their conductive and electroluminescent properties, can have their characteristics tailored by the introduction of various functional groups. wikipedia.orgnih.gov The incorporation of phosphine or phosphine oxide moieties, derivable from precursors like this compound, can influence the electronic and physical properties of these materials. For instance, the introduction of a nitro substituent into hyperbranched PPV derivatives has been shown to decrease the band gap and improve solubility and thermal stability. nih.gov This highlights the potential for creating novel materials with tailored properties by integrating this compound-based structures into conjugated polymer backbones.

Furthermore, phosphines, in general, have been utilized as initiators in the anionic polymerization of polar conjugated diene monomers, such as ethyl sorbate. bohrium.com This method allows for the synthesis of well-defined polymers with narrow molecular weight distributions. bohrium.com While not specifying this compound directly, this demonstrates the role of phosphines in initiating polymerization, a function that could potentially be extended to this specific compound.

The table below summarizes key aspects of polymers derived from or related to this compound and their applications.

| Polymer Type | Monomer/Functional Group Source | Key Properties | Potential Application |

| Fluorinated Poly(aryl ether) | Bromo-bisphenol derived from (4-bromophenyl) group | High thermal and oxidative stability, low methanol permeability, good proton conductivity | Proton Exchange Membranes (PEMs) for fuel cells |

| Poly(p-phenylene vinylene) (PPV) Derivatives | Introduction of functional groups (e.g., phosphine oxide) | Tunable electronic and optical properties, electroluminescence | Organic Light-Emitting Diodes (OLEDs), photovoltaic devices |

| Poly(ethyl sorbate) | Phosphine-initiated anionic polymerization | Controlled molecular weight, narrow dispersity | Specialty polymers |

Stereoselective Catalysis with Chiral Analogues or Derivatives

This compound serves as a valuable precursor for the synthesis of chiral phosphine ligands, which are pivotal in the field of asymmetric catalysis. The presence of the bromine atom on the phenyl ring provides a reactive site for further functionalization, allowing for the construction of P-chiral or atropisomeric phosphine ligands. These chiral ligands, when complexed with transition metals, can induce high levels of enantioselectivity in a variety of organic transformations.

The synthesis of P-chiral phosphine ligands is a significant area of research, as these ligands can create a highly stereoselective environment around a metal center. nih.govtcichemicals.comjst.go.jp Methods for synthesizing such ligands often involve the use of phosphine-boranes as intermediates, which offer a more convenient route compared to traditional methods using phosphine oxides. tcichemicals.com The aryl bromide functionality of this compound can be exploited in cross-coupling reactions to introduce chirality. For example, coupling with a chiral boronic acid or another chiral organometallic reagent can lead to the formation of atropisomeric biaryl phosphines, which are a well-established class of privileged ligands in asymmetric catalysis.

While direct examples of chiral ligands derived from this compound are not extensively detailed in the literature, the general strategies for synthesizing chiral phosphines are well-documented and applicable. For instance, the synthesis of P-chiral β-aminophosphines has been achieved through the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols. scholaris.ca This approach could be adapted to use a derivative of this compound as the phosphine source.

The application of chiral phosphine ligands in enantioselective catalysis is vast. pageplace.denih.govresearchgate.net These ligands are crucial for reactions such as asymmetric hydrogenation, allylic alkylation, and various cross-coupling reactions. nih.govjst.go.jp For example, biphenyl-derived phosphepines have been successfully employed as chiral nucleophilic catalysts in enantioselective [4+1] annulations to form functionalized cyclopentenes. nih.gov

The table below presents representative examples of enantioselective reactions where chiral phosphine ligands, similar to those that could be derived from this compound, are employed.

| Reaction Type | Chiral Ligand Type | Metal Catalyst | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | P-Chiral Bisphosphine | Rhodium | Up to 96% |

| Enantioselective [4+1] Annulation | Biphenyl-derived Phosphepine | - (Organocatalyst) | Good to excellent |

| Asymmetric Allylation of Diphenylphosphine (B32561) Oxide | BINAP | Palladium | Up to 97% |

| Nickel-catalyzed Propargylic Substitution | Ferrocene-derived Oxazoline Phosphine | Nickel | Up to 85% |

Mechanistic Investigations of 4 Bromophenyl Diphenylphosphine in Catalysis

Identification and Characterization of Active Catalytic Species

A cornerstone of mechanistic investigation is the identification of the true catalyst—the species that participates directly in the catalytic cycle. For catalysts employing (4-Bromophenyl)diphenylphosphine, this often involves a low-coordinate, electron-rich metal center, typically Pd(0). The initial precursor complex may not be the active species itself but must be activated under reaction conditions.

Understanding the dynamic nature of a catalytic reaction requires techniques that can monitor the system as it evolves. In-situ spectroscopy is invaluable for this purpose, as it allows for the observation of species in the reaction mixture without the need for sampling, which can disturb the reaction and miss short-lived, low-concentration intermediates. spectroscopyonline.com

Several techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying reactions involving phosphine (B1218219) ligands like this compound. nih.gov It allows for direct observation of the phosphorus atom, providing information about its coordination environment. Changes in the chemical shift of the ³¹P nucleus can indicate ligand coordination to a metal, ligand dissociation, or the formation of different catalytic intermediates. For example, monitoring a reaction over time can show the disappearance of the free ligand signal and the appearance of new signals corresponding to metal-ligand complexes. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using Attenuated Total Reflection (ATR) probes, can track changes in vibrational modes of reactants, products, and intermediates. researchgate.net This is useful for monitoring the consumption of starting materials and the formation of products in real-time, which can be used to generate kinetic profiles of the reaction. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor changes in the electronic state of the metal catalyst. Different oxidation states (e.g., Pd(0) vs. Pd(II)) and coordination environments often have distinct UV-Vis spectra, allowing for their concentrations to be tracked during the catalytic process. researchgate.net

The application of these techniques provides a continuous stream of data, enabling the construction of concentration profiles versus time for various species, which is critical for kinetic analysis and mechanistic proposals.

While in-situ techniques are powerful, the definitive proof of a species' structure comes from its isolation and characterization. However, catalytic intermediates are often highly reactive and present in low concentrations, making their isolation a significant challenge. nih.gov A common strategy is to synthesize stable analogues of proposed intermediates that can be studied in detail.

For instance, a stable Pd(II) complex bearing this compound ligands can be synthesized to model the intermediate formed after oxidative addition. Such complexes are typically characterized by a suite of analytical methods:

NMR Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information about the ligand framework and its coordination to the metal. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom and its bonding to the metal center. chemrevlett.comchemrevlett.com

FT-IR Spectroscopy: Can confirm the coordination of the phosphine ligand by observing shifts in the vibrational frequencies of the P-C bonds. chemrevlett.comchemrevlett.com

X-ray Crystallography: Offers unambiguous proof of the solid-state structure, including bond lengths and angles, providing a precise picture of the geometry around the metal center.

The characterization of a trans-dichlorobis[(4'-bromobiphenyl-4-yl)diphenylphosphine]platinum(II) complex, a stable analogue related to catalytic intermediates, has been reported, confirming its structure via comprehensive spectroscopic analysis. chemrevlett.comchemrevlett.com This type of detailed characterization provides a static picture that complements the dynamic information obtained from in-situ studies.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Most palladium-catalyzed reactions involving this compound proceed via a catalytic cycle, a sequence of elementary steps that regenerate the active catalyst. unife.it A generic cycle for a cross-coupling reaction, such as a Suzuki or Heck reaction, typically involves oxidative addition, transmetalation or migratory insertion, and reductive elimination.

The reaction order with respect to each component provides clues about which step is rate-limiting. For example:

A first-order dependence on the aryl halide concentration and a zero-order dependence on the nucleophile concentration might suggest that oxidative addition is the rate-determining step.

Conversely, if the rate is dependent on the nucleophile but not the aryl halide, a later step like transmetalation or reductive elimination could be rate-limiting.

Kinetic studies on related palladium/phosphine systems have shown that the mechanism can be complex, sometimes involving induction periods due to slow catalyst activation or shifting resting states depending on substrate concentrations. nih.gov

Role of Ligand Exchange and Dissociation Processes

The number of this compound ligands coordinated to the metal center is critical for its reactivity. The catalytically active species in many cross-coupling reactions is believed to be a coordinatively unsaturated 14-electron Pd(0)L complex (where L is the phosphine ligand), which is generated from a more stable 16- or 18-electron precatalyst, such as Pd(0)L₂ or Pd(0)L₃. nih.gov

This implies that ligand dissociation is a key equilibrium step that precedes the main catalytic cycle:

PdL₂ ⇌ PdL + L

The position of this equilibrium is influenced by several factors:

Ligand Concentration: Higher concentrations of the free ligand can shift the equilibrium to the left, potentially inhibiting the reaction by reducing the concentration of the active PdL species.

Ligand Steric Bulk: Bulkier ligands favor dissociation to relieve steric strain, increasing the concentration of the monoligated species.

Ligand Electronics: The electronic properties of the ligand influence the strength of the metal-ligand bond.

In some cases, bis-ligated complexes like Pd(BINAP)₂ have been shown to be off-cycle species, acting as catalyst reservoirs but not participating directly in the primary reaction pathway. nih.gov Understanding these dissociation processes is essential for maintaining an optimal concentration of the active catalyst.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are the two fundamental processes that define the change in the oxidation state of the metal center during the catalytic cycle. libretexts.org

Oxidative Addition: This is typically the first step of the catalytic cycle, where the substrate (e.g., an aryl halide, Ar-X) reacts with the low-valent metal center, such as Pd(0). The metal is oxidized (from Pd(0) to Pd(II)), and its coordination number increases by two as the aryl and halide groups are added to the metal center. libretexts.org

LₙPd(0) + Ar-X → LₙPd(II)(Ar)(X)

For polarized substrates like aryl halides, this process often proceeds through a concerted or an Sₙ2-type mechanism. libretexts.org The reaction requires an electron-rich metal center capable of donating electron density into the σ* orbital of the Ar-X bond. The electronic properties of the this compound ligand modulate the electron density at the palladium center, thereby influencing the rate of this crucial step.

Reductive Elimination: This is the final, product-forming step of the cycle. Two ligands from the metal coordination sphere couple and are eliminated, forming a new bond (e.g., a C-C or C-N bond). The metal center is reduced back to its initial oxidation state (e.g., Pd(II) to Pd(0)), and its coordination number decreases by two, regenerating the active catalyst. libretexts.orgyoutube.com

LₙPd(II)(Ar)(R) → LₙPd(0) + Ar-R

This step is the microscopic reverse of oxidative addition. It is generally favored for higher oxidation state metals and is often the irreversible step that drives the catalytic cycle forward. youtube.com The steric and electronic properties of the ancillary ligands, such as this compound, are critical in facilitating this step by influencing the geometry and electron density of the Pd(II) intermediate.

Spectroscopic Evidence for Ligand Participation in Catalytic Cycles

Direct evidence for the coordination of this compound to the metal center throughout the catalytic cycle is primarily obtained from spectroscopy, especially ³¹P NMR. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.

When the phosphine ligand coordinates to a metal, its lone pair of electrons forms a σ-bond with the metal. This donation of electron density deshields the phosphorus nucleus, causing its ³¹P NMR signal to shift downfield (to a higher ppm value). chemrevlett.com This change, known as the coordination chemical shift (Δδ or ccs), is a clear indicator of ligand-metal bond formation. chemrevlett.com

By comparing the ³¹P NMR spectrum of the free ligand with that of reaction mixtures or isolated intermediates, one can confirm that the ligand is indeed part of the catalytically relevant species.

The magnitude of the coordination shift provides insight into the nature of the metal-ligand bond. The electron-withdrawing nature of the bromo-substituent on the this compound ligand can influence the electron-donating ability of the phosphorus atom, which in turn affects the strength of the palladium-phosphorus bond and the stability of the resulting complexes. This electronic modulation is key to its function in catalysis.

Computational and Theoretical Studies of 4 Bromophenyl Diphenylphosphine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic properties of phosphine (B1218219) ligands like (4-Bromophenyl)diphenylphosphine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and coordination chemistry.

Orbital Analysis and Ligand Donor-Acceptor Properties

DFT calculations are instrumental in analyzing the frontier molecular orbitals (FMOs) — the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) — of this compound. The energy and composition of these orbitals determine the ligand's donor-acceptor capabilities. The phosphorus lone pair contributes significantly to the HOMO, making it the primary site for donation to a metal center. The presence of the electron-withdrawing bromine atom on one of the phenyl rings can influence the energy of the HOMO, thereby modulating the ligand's donor strength.

The LUMO is typically a π* orbital distributed over the phenyl rings. Its energy is important for understanding the ligand's ability to accept back-donation from a metal center. The interplay between the ligand's σ-donor and π-acceptor properties is a key factor in the stability and reactivity of the resulting metal complexes. For instance, in a study of para-substituted triphenylphosphine (B44618) derivatives, DFT calculations were used to rationalize experimental photophysical data by analyzing the electronic nature of the phosphine ligands. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR Vibrational Modes) for Complexes and Intermediates

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For example, calculated NMR chemical shifts and IR vibrational frequencies for this compound and its metal complexes can provide valuable structural information. In a study on phosphine-catalyzed rearrangement, DFT was used to track intermediates, and the calculated results were compared with ³¹P NMR data. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms involving phosphine ligands. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how a reaction proceeds.

For catalytic cycles involving this compound, computational studies can determine the energies of various intermediates and transition states, helping to identify the rate-determining step. For example, in the context of palladium-catalyzed cross-coupling reactions, computational modeling can shed light on the activation of aryl chlorides by Pd-phosphine complexes. nih.gov DFT calculations have been employed to investigate the mechanism of phosphine-catalyzed reactions, considering different possible reaction pathways and identifying the most favorable one. acs.org

Molecular Dynamics Simulations of Ligand-Metal Interactions and Dynamics

MD simulations can be particularly useful for understanding the flexibility of the ligand and how it adapts its conformation upon coordination to a metal center. The "propeller-like" arrangement of the phenyl groups in triphenylphosphine and its derivatives is a well-known feature that can be studied using MD. vedantu.combyjus.com Furthermore, MD simulations can be used to explore the conformational characteristics of complex ligands, which are related to their catalytic activity. acs.orgresearchgate.net Recent advancements have seen the use of machine learning models to accelerate QM/MM MD simulations of phosphine ligands, allowing for the study of larger systems over longer timescales. tuwien.attuwien.at

Quantitative Structure-Activity Relationship (QSAR) Approaches for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. In the context of ligand design, QSAR can be used to predict the performance of new phosphine ligands based on a set of calculated descriptors.

For a series of phosphine ligands, including derivatives of this compound, a QSAR model could be developed to predict their effectiveness in a particular catalytic reaction. bohrium.com Descriptors such as the ligand's cone angle, electronic parameters (e.g., HOMO/LUMO energies), and steric parameters can be used to build the model. bohrium.com Such models can guide the rational design of new ligands with improved catalytic performance. nih.gov For instance, a QSAR study on phosphine-Rh complexes in hydroformylation revealed that the reaction rate was primarily controlled by electronic effects. bohrium.com

Prediction of Catalytic Performance and Selectivity

Computational methods are increasingly used to predict the catalytic performance and selectivity of metal complexes containing phosphine ligands. By modeling the entire catalytic cycle, it is possible to calculate the activation barriers for different reaction pathways, which in turn allows for the prediction of product distributions and reaction rates.

For a given reaction, computational screening of a library of phosphine ligands, including this compound, can identify promising candidates for experimental investigation. Machine learning methods, trained on computational data, are also being developed to accelerate the discovery of optimal ligands for specific catalytic transformations. rsc.org For example, integrating linear regressions with gold(I) catalysis has been used to understand how phosphine structure influences reaction outcomes, leading to the accurate prediction of selectivity for previously untested ligands. nih.govresearchgate.net

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

Solid-State Nuclear Magnetic Resonance (NMR) of Complexes and Solid Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid materials, including organometallic complexes of (4-Bromophenyl)diphenylphosphine. Unlike solution NMR, which provides averaged information, ssNMR can provide detailed insights into the local environment of specific nuclei in the solid state. rsc.orgrsc.org

Particularly, ³¹P ssNMR is a crucial technique for studying phosphine (B1218219) ligands and their complexes. wikipedia.org The chemical shift (δ) and the chemical shift anisotropy (CSA) of the phosphorus nucleus are highly sensitive to its coordination environment, the nature of the metal center, and the other ligands present. For instance, the coordination of a phosphine ligand to a metal center typically results in a significant change in the ³¹P chemical shift. rsc.org

In complexes with multiple phosphine ligands, ³¹P-³¹P spin-spin coupling (J-coupling) can be observed in ssNMR spectra, providing valuable information about the geometry of the complex. rsc.orgnih.gov Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹⁰³Rh or ¹⁹⁵Pt, can provide direct evidence of metal-phosphine bonding and help in determining the structure of the complex. rsc.orgacs.org The analysis of these parameters, often in conjunction with X-ray crystallography and computational studies, allows for a detailed elucidation of the solid-state structure of this compound complexes. rsc.orgacs.org

| Technique | Information Obtained |

| ³¹P Solid-State NMR | Local environment of phosphorus, coordination shifts, metal-phosphine bonding |

| Chemical Shift Anisotropy (CSA) | Electronic structure around the phosphorus nucleus |

| ³¹P-¹⁰³Rh or ³¹P-¹⁹⁵Pt J-coupling | Direct evidence of metal-phosphine bonding and complex geometry |

| ³¹P-³¹P J-coupling | Geometry of complexes with multiple phosphine ligands |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study chemical species that have unpaired electrons. libretexts.org This makes it an invaluable tool for the investigation of paramagnetic intermediates that may form during reactions involving this compound, such as radical cations or transition metal complexes with unpaired d-electrons. researchgate.netrsc.org

The EPR spectrum provides information about the electronic structure of the paramagnetic species. illinois.edu The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum. The g-factor gives information about the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ³¹P, ¹H, or a metal nucleus). illinois.edu

For instance, the EPR spectrum of a radical cation of a triarylphosphine would show hyperfine coupling to the ³¹P nucleus, providing direct evidence for the localization of the unpaired electron on the phosphorus atom. acs.orgresearchgate.net In the case of paramagnetic transition metal complexes of this compound, EPR can be used to determine the oxidation state of the metal, its coordination geometry, and the nature of the metal-ligand bonding. nih.gov The hyperfine coupling between the unpaired electron and the ³¹P nucleus of the phosphine ligand can provide a measure of the covalency of the metal-phosphine bond.

X-ray Absorption Spectroscopy (XAS) for Metal Oxidation States and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. It is particularly useful for determining the oxidation state and coordination environment of metal atoms in complexes with ligands like this compound. ramartipublishers.comresearchgate.net XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, at the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgrsc.org For a metal complex, the energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. acs.org The shape of the XANES spectrum can also serve as a fingerprint for the coordination environment of the metal. acs.org

The EXAFS region, which consists of oscillations past the absorption edge, provides information about the number, type, and distance of neighboring atoms surrounding the absorbing atom. rsc.org By analyzing the EXAFS data, one can determine the bond lengths between the metal center and the phosphorus atom of the this compound ligand, as well as other coordinated atoms. nih.gov This information is crucial for elucidating the precise three-dimensional structure of the complex in both crystalline and non-crystalline states. mdpi.com

| Technique | Information Obtained |

| XANES | Oxidation state of the metal, coordination geometry |

| EXAFS | Bond lengths, coordination number, identity of neighboring atoms |

| P K-edge XAS | Oxidation state of phosphorus (e.g., phosphine vs. phosphine oxide) rsc.org |

Mass Spectrometry (MS) Techniques for Complex Characterization and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. acs.org In the context of this compound and its complexes, MS is used for characterization and for monitoring the progress of chemical reactions. acs.orgresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of organometallic complexes, as it often allows the intact complex to be observed in the gas phase. nih.govnih.gov High-resolution mass spectrometry can provide the exact mass of the complex, which can be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion, and the analysis of the resulting fragment ions. acs.org The fragmentation pattern can provide valuable structural information about the complex, such as the connectivity of the ligands to the metal center. cdnsciencepub.comlibretexts.orgtutorchase.com For example, the loss of a this compound ligand or a bromide anion can be observed, helping to piece together the structure of the parent complex. Furthermore, ESI-MS can be used to monitor reactions in real-time, allowing for the detection of reaction intermediates and byproducts, which is crucial for understanding reaction mechanisms. rsc.org

Vibrational Spectroscopy (IR and Raman) for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the structure and bonding within a molecule, making them valuable tools for studying this compound and its metal complexes. acs.org

IR and Raman spectroscopy are complementary techniques. Generally, polar functional groups give rise to strong absorptions in the IR spectrum, while non-polar, symmetric bonds are more easily observed in the Raman spectrum. acs.org In the context of metal-phosphine complexes, the vibrational spectra can provide information about both the ligand and the metal-ligand bonds. youtube.com

The IR and Raman spectra of this compound will show characteristic bands corresponding to the vibrations of the phenyl and bromophenyl groups. Upon coordination to a metal, the vibrational frequencies of the ligand can shift, providing indirect evidence of coordination. More directly, the metal-phosphine stretching vibration, which typically appears in the far-IR or low-frequency Raman region, provides a direct probe of the metal-ligand bond strength. libretexts.orgumb.edu A stronger metal-phosphine bond will generally have a higher vibrational frequency.

In complexes containing other ligands, such as carbon monoxide (CO), the vibrational frequency of these reporter ligands can provide information about the electronic properties of the this compound ligand. tamu.edu For example, a stronger σ-donating phosphine will increase the electron density on the metal, leading to increased back-bonding to the CO ligands and a decrease in the C-O stretching frequency. libretexts.org

| Technique | Vibrational Mode | Significance |

| Infrared (IR) Spectroscopy | P=O stretch | Indicates oxidation of the phosphine to phosphine oxide researchgate.net |

| Infrared (IR) Spectroscopy | C-O stretch in metal carbonyl complexes | Probes the electronic properties of the phosphine ligand tamu.edu |

| Raman Spectroscopy | Metal-Phosphorus stretch | Provides direct information on the strength of the metal-ligand bond |

| FT-IR & Raman | P-C stretch | Characterizes the phosphine ligand itself researchgate.netyoutube.com |

Structure Activity Relationships and Ligand Design Principles

Impact of Substituents on Electronic and Steric Properties of Phosphines

The electronic and steric characteristics of phosphine (B1218219) ligands are key determinants of their behavior in catalytic systems. These properties can be systematically tuned by altering the substituents on the phosphorus atom. sigmaaldrich.com

Electronic Properties: The electronic nature of a phosphine ligand is primarily described by its σ-donating and π-accepting abilities. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)₃L] complexes, is a widely accepted measure of a ligand's net electron-donating capacity. wikipedia.org More electron-donating ligands increase the electron density on the metal center, which can facilitate oxidative addition and influence the reactivity of the catalyst. weebly.com The introduction of electron-withdrawing or electron-donating groups on the aryl rings of triarylphosphines significantly impacts their electronic properties. In the case of (4-Bromophenyl)diphenylphosphine, the bromine atom at the para position of one phenyl ring acts as an electron-withdrawing group through its inductive effect, while also exhibiting a weaker resonance-donating effect. This makes the phosphorus atom less electron-donating compared to triphenylphosphine (B44618).

Table 1: Comparison of Electronic and Steric Parameters for Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Cone Angle (θ) in degrees |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PCy₃ | 2056.4 | 170 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| This compound | Data not available | ~145 (estimated) |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.9 | 104 |

This table presents the Tolman electronic parameter and cone angle for a selection of common phosphine ligands, providing a comparative context for the properties of this compound. Data for PPh₃ and other ligands are from established literature for comparative purposes. The cone angle for this compound is estimated to be similar to that of triphenylphosphine.

Correlation Between Ligand Properties and Catalytic Activity/Selectivity

The electronic and steric properties of phosphine ligands are directly correlated with their performance in catalytic reactions. The choice of ligand can profoundly affect the rate, yield, and selectivity of a given transformation.

This compound has been utilized as a ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the electronic properties of the phosphine ligand influence the rate-determining oxidative addition step. A more electron-donating ligand can accelerate this step by increasing the electron density on the palladium center. Conversely, the steric bulk of the ligand plays a crucial role in the reductive elimination step, where a bulkier ligand can promote the formation of the desired product by facilitating the dissociation of the product from the metal center.

While specific quantitative structure-activity relationship (QSAR) studies for this compound are not extensively documented in publicly available literature, the general principles of phosphine ligand effects provide a framework for understanding its behavior. The moderate electron-withdrawing nature of the 4-bromophenyl group, compared to a simple phenyl group, can lead to a slightly more electrophilic palladium center. This can be advantageous in certain catalytic cycles where a less electron-rich metal is required for a specific elementary step.

Rational Design of this compound Derivatives for Enhanced Performance

The modular nature of phosphine ligands allows for their rational design to optimize catalytic performance. By systematically modifying the structure of this compound, it is possible to fine-tune its electronic and steric properties to meet the specific demands of a catalytic reaction.